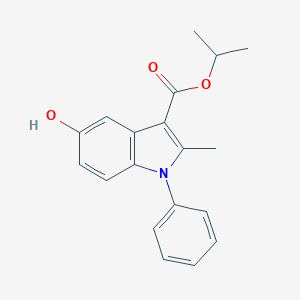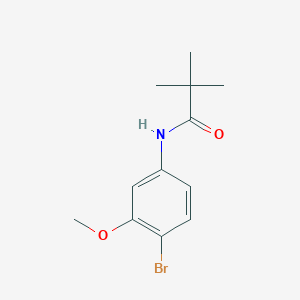![molecular formula C14H27NO B259574 N-[2-(methyloxy)cyclohexyl]cycloheptanamine](/img/structure/B259574.png)
N-[2-(methyloxy)cyclohexyl]cycloheptanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(methyloxy)cyclohexyl]cycloheptanamine, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that was first synthesized in 2010. It belongs to the arylcyclohexylamine class of drugs, which also includes ketamine and phencyclidine (PCP). MXE has gained popularity among drug users due to its dissociative and hallucinogenic effects. However, the drug's potential for abuse and its adverse effects have raised concerns among health professionals.
Mechanism of Action
MXE works by blocking N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in the regulation of synaptic plasticity and learning and memory processes. By blocking NMDA receptors, MXE disrupts the communication between neurons and alters the perception of sensory input. MXE also acts on other neurotransmitter systems, such as dopamine and serotonin, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MXE has been shown to produce a range of biochemical and physiological effects in animal studies. The drug increases the release of dopamine and serotonin in the brain, which may contribute to its rewarding and reinforcing effects. MXE also increases heart rate and blood pressure and can cause respiratory depression at high doses. The drug has been shown to produce long-lasting changes in the brain's reward circuitry, which may contribute to its potential for abuse.
Advantages and Limitations for Lab Experiments
MXE has several advantages for use in laboratory experiments. The drug's dissociative effects make it a useful tool for studying the neural mechanisms underlying consciousness and perception. MXE is also relatively stable and has a long half-life, which makes it suitable for pharmacokinetic and metabolism studies. However, MXE has several limitations for use in laboratory experiments. The drug's potential for abuse and its adverse effects make it difficult to use in human studies. Moreover, the synthesis of MXE requires specialized laboratory equipment and expertise, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on MXE. One area of research is to investigate the long-term effects of MXE on the brain and behavior. Studies have shown that chronic use of MXE can lead to cognitive impairment and psychiatric symptoms. Another area of research is to investigate the potential therapeutic uses of MXE. The drug's dissociative effects may have potential for treating certain psychiatric disorders, such as depression and anxiety. However, more research is needed to determine the safety and efficacy of MXE for therapeutic purposes. Finally, research is needed to develop new and safer arylcyclohexylamine drugs that can be used for scientific research and therapeutic purposes.
Synthesis Methods
MXE can be synthesized through a multi-step process that involves the reaction of cyclohexanone with 2-bromo-4-methylphenol to form the intermediate compound 2-(4-methylphenoxy)cyclohexanone. The intermediate compound is then reacted with cycloheptanamine in the presence of a reducing agent to form MXE. The synthesis of MXE requires specialized laboratory equipment and expertise, and it is not a straightforward process.
Scientific Research Applications
MXE has been used in scientific research to study its effects on the brain and behavior. The drug's dissociative effects make it a useful tool for studying the neural mechanisms underlying consciousness and perception. MXE has also been used to study the effects of NMDA receptor antagonists on learning and memory. Moreover, MXE has been used as a model drug to study the pharmacokinetics and metabolism of arylcyclohexylamines.
properties
Product Name |
N-[2-(methyloxy)cyclohexyl]cycloheptanamine |
|---|---|
Molecular Formula |
C14H27NO |
Molecular Weight |
225.37 g/mol |
IUPAC Name |
N-(2-methoxycyclohexyl)cycloheptanamine |
InChI |
InChI=1S/C14H27NO/c1-16-14-11-7-6-10-13(14)15-12-8-4-2-3-5-9-12/h12-15H,2-11H2,1H3 |
InChI Key |
JZDQZLOTEYWYNS-UHFFFAOYSA-N |
SMILES |
COC1CCCCC1NC2CCCCCC2 |
Canonical SMILES |
COC1CCCCC1NC2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)


![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)

![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)

![Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)
![Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B259513.png)


![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B259520.png)
![Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate](/img/structure/B259525.png)
